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molecular formula C12H14ClN3O2 B3026836 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-75-5

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Cat. No. B3026836
M. Wt: 267.71
InChI Key: DTPDTZKIIYSQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765749B2

Procedure details

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (100 mg, 0.651 mmol) was dissolved in tetrahydrofuran (5 mL). After cooling to 0° C., the reaction mixture was added to sodium hydride (60% in mineral oil, 52 mg, 1.30 mmol). 10 minutes later, chloromethyl pivalate (0.19 mL, 1.30 mmol) was added at 0° C. After stirring for 1.5 hours at room temperature, the reaction mixture was added to saturated ammonium chloride aqueous solution. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried with magnesium sulfate, and concentrated under reduced pressure. Purification of the residue by column chromatography (silica gel, EA:Hx=1:4) yielded (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (170 mg, 0.635 mmol) as white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[H-].[Na+].[C:13]([O:19][CH2:20]Cl)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15].[Cl-].[NH4+]>O1CCCC1>[C:13]([O:19][CH2:20][N:8]1[C:4]2[N:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]=2[CH:10]=[CH:9]1)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
52 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.19 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography (silica gel, EA:Hx=1:4)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.635 mmol
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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